molecular formula C10H9BrFNO B8250296 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- CAS No. 1379313-54-8

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-

Cat. No.: B8250296
CAS No.: 1379313-54-8
M. Wt: 258.09 g/mol
InChI Key: SKKVJEQQZQSKQE-UHFFFAOYSA-N
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Description

This compound belongs to the indol-2-one family, characterized by a bicyclic structure with a lactam ring. The specific substitution pattern—6-bromo, 5-fluoro, and 3,3-dimethyl groups—confers unique electronic and steric properties.

Properties

IUPAC Name

6-bromo-5-fluoro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-10(2)5-3-7(12)6(11)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKVJEQQZQSKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2NC1=O)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236386
Record name 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379313-54-8
Record name 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379313-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting material : 6-Bromo-5-fluoroindolin-2-one (3.8 g, 16.5 mmol).

  • Base : Potassium tert-butoxide (9.27 g, 82.6 mmol) in dry THF.

  • Catalyst : Copper(I) bromide-dimethyl sulfide complex (340 mg, 1.65 mmol).

  • Alkylating agent : Methyl iodide (4.92 g, 34.7 mmol).

  • Conditions : Reaction at 0°C → room temperature, 16 hours.

  • Workup : Quenching with NH4Cl\text{NH}_4\text{Cl}, extraction with tert-butyl methyl ether, silica gel chromatography (ethyl acetate/heptane).

  • Yield : 3.6 g (70% based on starting material).

Key Data

ParameterValue
MS (ESI) 258.0/260.0 [M+H]+
1H NMR^1\text{H NMR} 10.44 (bs, 1H), 7.48–7.45 (m, 1H), 7.05–7.04 (m, 1H), 1.25 (s, 6H)

This method leverages nucleophilic substitution at the indolinone’s α-position, facilitated by the copper catalyst. The dimethyl groups are introduced sequentially, ensuring regioselectivity.

Halogenation of Preformed Indolinones

Bromination/fluorination of preassembled dimethylindolinones is another potential route. Source details bromo-fluoroaniline synthesis, which could serve as an intermediate.

Stepwise Approach

  • Synthesis of 3,3-dimethylindolin-2-one .

  • Electrophilic bromination/fluorination : Using NBS\text{NBS} (N-bromosuccinimide) and Selectfluor®.

Comparative Analysis of Methods

MethodYield (%)ScalabilityPurity Challenges
Direct Alkylation 70HighOver-alkylation
Reductive Deoxygenation N/AModeratePrecursor availability
Coupling Reactions 60–80ModerateByproduct formation

Mechanistic Insights

  • Alkylation : Proceeds via deprotonation at the α-position (indolinone’s C3), forming a resonance-stabilized enolate. Methyl iodide acts as an electrophile, with copper enhancing reactivity.

  • Reductive Deoxygenation : B(C6F5)3\text{B(C}_6\text{F}_5\text{)}_3 activates silane, enabling hydride transfer to the isatin carbonyl, followed by elimination of H2O\text{H}_2\text{O} .

Chemical Reactions Analysis

Reactions Involving Halogen Substituents

The presence of bromine and fluorine atoms on the indolin-2-one scaffold allows for several potential chemical reactions:

  • Halogen Dance Reactions : Bromo substituents can undergo halogen dance reactions, where the bromine atom migrates to different positions on the aromatic ring .

  • Cross-Coupling Reactions : The carbon-bromine bond can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at the C-6 position .

  • Nucleophilic Aromatic Substitution : Fluorine, being a good leaving group, can be displaced by nucleophiles in SNAr reactions, particularly if the aromatic ring is activated by other electron-withdrawing groups .

  • Reduction : The bromo substituent can be removed via reduction reactions using metal hydrides or catalytic hydrogenation .

Reactions Involving the Indolin-2-one Moiety

The indolin-2-one core structure is also chemically reactive:

  • N-Alkylation/Acylation : The nitrogen atom at the 1-position can be alkylated or acylated using appropriate electrophiles .

  • Reactions at the 3-Position : The carbon atom at the 3-position is susceptible to electrophilic attack, and can undergo alkylation, halogenation, and condensation reactions .

  • Ring-Opening Reactions : Under certain conditions, the indolin-2-one ring can undergo ring-opening reactions, leading to the formation of substituted aniline derivatives .

  • Dimerization : Indolin-2-ones can undergo dimerization reactions under specific conditions .

Example Reactions and Conditions

Based on the search results, 6-Bromo-5-fluoroindolin-2-one can be converted to 6-Bromo-5-fluoro-1,3,3-trimethylindolin-2-one . The reaction is as follows:

Reaction: 6-Bromo-5-fluoroindolin-2-one to 6-Bromo-5-fluoro-1,3,3-trimethylindolin-2-one

ReagentConditionYield
1. NaH, THFArgon atmosphere, addition of 6-Bromo-5-fluoroindolin-2-one (7.24 g, 31.5 mmol) in portions
2. Methyl iodideDropwise addition over 50 minutes, keeping temperature between 24°C and 26°C7.87 g
3. Aqueous ammonium chlorideQuenching, dilution with tert-butyl methyl ether, water, and saturated aqueous ammonium chloride solution

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that indole derivatives, including 2H-Indol-2-one, exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets associated with cancer progression.

  • Mechanism of Action :
    • Indole derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
  • Case Studies :
    • A study highlighted the efficacy of indole derivatives against various cancer cell lines, reporting IC50 values that suggest significant cytotoxic effects. For example, related compounds exhibited IC50 values ranging from 4.0 to 10.0 µM against multiple cancer types .

Antimicrobial Activity

The antimicrobial potential of 2H-Indol-2-one has also been explored, particularly its effects against bacterial strains.

  • Biological Testing :
    • The compound has been tested for antibacterial activity using standard protocols such as the agar diffusion method. Results indicated varying degrees of effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Data Table on Antimicrobial Activity :
CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
2H-Indol-2-oneStaphylococcus aureus1550
2H-Indol-2-oneE. coli1275

These findings support the potential use of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, altering biological pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with similar indol-2-one derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications CAS Number Reference
2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- 6-Br, 5-F, 3,3-diCH3 C10H10BrFNO 274.10 (calc.) Potential bioactive scaffold Not listed
5-Bromo-3,3-dimethylindolin-2-one 5-Br, 3,3-diCH3 C9H10BrNO 228.09 Intermediate in drug synthesis 120902-45-6
6-Bromo-1,3-dihydro-2H-indol-2-one 6-Br C8H6BrNO 212.04 Base structure for functionalization 99365-40-9
5-Fluoro-3-methylindole 5-F, 3-CH3 C9H8FN 149.17 Fluorinated analog for SAR studies 392-13-2
2H-Indol-2-one, 5,7-di-tert-butyl-1,3-dihydro-3,3-dimethyl- 5,7-di-tert-butyl, 3,3-diCH3 C20H28N2O 312.45 Bulky substituents for stability 31507-96-7
6-Ethoxy-1,3-dihydro-3,3-dimethyl-2H-indol-2-one 6-OCH2CH3, 3,3-diCH3 C11H15NO2 193.24 Ethoxy group enhances solubility 87234-61-5

Key Observations :

  • Halogenation: The 6-bromo-5-fluoro substitution in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogs (e.g., 6-bromo or 5-fluoro derivatives) .
  • Bioactivity: Analogs with dimethyl groups (e.g., 5-bromo-3,3-dimethylindolin-2-one) have been linked to positive inotropic effects in pharmacological studies, suggesting the target compound may share similar bioactivity .

Biological Activity

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- (CAS: 1379313-54-8) is a derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives that have been studied for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The molecular formula for 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- is C10H9BrFNOC_{10}H_{9}BrFNO with a molar mass of approximately 250.09 g/mol. The compound's structure includes a bromo and fluoro substituent that may influence its biological activity.

PropertyValue
Molecular FormulaC10H9BrFNO
Molar Mass250.09 g/mol
DensityPredicted: 1.749 g/cm³
Boiling PointPredicted: 334.4 °C
pKaPredicted: 12.04

Antimicrobial Activity

Research indicates that indole derivatives exhibit a wide range of antimicrobial activities. In particular, studies have shown that various substituted indole compounds demonstrate significant antibacterial and antifungal properties. For instance, derivatives similar to 2H-Indol-2-one have been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

A study highlighted the synthesis of several indole derivatives and their evaluation against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth . The presence of halogen substituents (like bromine and fluorine) is believed to enhance the lipophilicity and reactivity of these compounds, thus improving their antimicrobial efficacy.

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Specifically, compounds with structural similarities to 2H-Indol-2-one have been investigated as inhibitors of the Hepatitis C virus (HCV). These studies suggest that structural modifications can lead to enhanced activity against viral targets .

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Research has demonstrated that certain substituted indoles can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

In vitro studies on related compounds indicate that the introduction of specific substituents can significantly alter the cytotoxicity profiles against various cancer cell lines. For example, compounds with bromo and fluoro groups have shown enhanced activity compared to their unsubstituted counterparts .

Case Studies

  • Antimicrobial Study : A series of indole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that the presence of halogen atoms significantly increased the compounds' effectiveness, with some derivatives exhibiting MIC values as low as 4 µg/mL .
  • Antiviral Research : A study focused on the antiviral potential of indole derivatives against HCV reported that certain compounds could inhibit viral replication in vitro without significant cytotoxicity to host cells .
  • Anticancer Evaluation : In a comparative study, various substituted indoles were assessed for their anticancer properties against A549 and Caco-2 cells. The results indicated that specific substitutions led to improved cytotoxic effects, with some compounds reducing cell viability by over 50% at low concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves halogenation and alkylation steps. For example, bromo-fluoro substitution can be achieved using CuI as a catalyst in PEG-400/DMF mixtures (yield ~50%) . Key steps include:

  • Halogenation: Use electrophilic brominating agents (e.g., NBS) under anhydrous conditions to avoid byproducts.
  • Alkylation: Introduce dimethyl groups via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K2_2CO3_3).
  • Purification: Flash column chromatography (70:30 ethyl acetate/hexane) yields pure product. Monitor reaction progress via TLC (Rf_f ≈ 0.30) .

Optimization Strategies:

  • Increase yields by optimizing stoichiometry (e.g., 1.2 equivalents of methyl iodide).
  • Use inert atmospheres (N2_2) to prevent oxidation of intermediates.
  • Validate purity via 1H NMR^{1}\text{H NMR} (e.g., δ 2.1 ppm for dimethyl groups) and 13C NMR^{13}\text{C NMR} (e.g., C=O at ~175 ppm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Key Techniques:

  • NMR Spectroscopy:
    • 1H NMR^{1}\text{H NMR}: Confirm bromo-fluoro substitution (e.g., aromatic protons at δ 7.2–7.5 ppm) and dimethyl groups (singlet at δ 1.2–1.5 ppm) .
    • 19F NMR^{19}\text{F NMR}: Detect fluorine environments (e.g., δ -110 to -120 ppm for para-fluoro substitution) .
  • HRMS: Validate molecular weight (e.g., [M+H]+^+ at m/z 272.03) .
  • X-Ray Crystallography: Resolve 3D structure (e.g., dihedral angles between indole and substituents) .

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